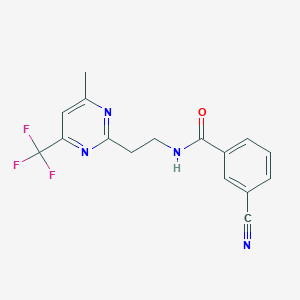
3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N4O and its molecular weight is 334.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds, such asN-cyanoacetamides , are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that the carbonyl and cyano functions of n-cyanoacetamides enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used to build various organic heterocycles , which can affect a wide range of biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that the synthesis of n-cyanoacetamides can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of this compound.
生物活性
3-Cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a cyano group and a trifluoromethyl-substituted pyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₆H₁₃F₃N₄O
- Molecular Weight: 334.30 g/mol
- CAS Number: 1396848-75-1
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and target binding affinity.
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an ATP-competitive inhibitor against specific kinases. For instance, similar compounds have shown promising results in inhibiting Bcr-Abl T315I mutant kinase activity, which is crucial in certain leukemias .
- Antiparasitic Activity : Research on related compounds has demonstrated potential antiparasitic effects, particularly against malaria. Modifications to the molecular structure have been shown to enhance efficacy against Plasmodium falciparum by targeting PfATP4, a sodium pump essential for parasite survival .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, revealing significant growth inhibition at micromolar concentrations. This suggests that it may serve as a lead compound for developing anticancer therapies.
Case Study 1: Inhibition of Kinases
A study evaluating the structural modifications of similar compounds highlighted that introducing specific functional groups can significantly enhance kinase inhibition potency. For example, structural analogs with altered lipophilicity exhibited improved selectivity and reduced off-target effects, which is critical for minimizing adverse reactions in therapeutic applications .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 26 | Bcr-Abl T315I |
| Compound B | 40 | CDK6 |
| 3-Cyano-N-(...) | TBD | TBD |
Case Study 2: Antiparasitic Efficacy
In another study focused on optimizing a series of dihydroquinazolinone derivatives targeting PfATP4, modifications similar to those found in 3-cyano-N-(...) showed promising results in enhancing both aqueous solubility and metabolic stability while maintaining high antiparasitic activity .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| Benchmark Compound | 0.038 | High |
| Modified Analog | 0.048 | Moderate |
| 3-Cyano-N-(...) | TBD | TBD |
Research Findings
Recent findings suggest that the incorporation of polar functionalities into the molecular structure can improve solubility and bioavailability without compromising biological activity . Furthermore, studies have indicated that trifluoromethyl groups can modulate interactions with target proteins, enhancing binding affinity and selectivity.
特性
IUPAC Name |
3-cyano-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-10-7-13(16(17,18)19)23-14(22-10)5-6-21-15(24)12-4-2-3-11(8-12)9-20/h2-4,7-8H,5-6H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMIBBNYPMNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC(=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













